(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid, also known as Fasoracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1998 by the Japanese pharmaceutical company Nippon Shinyaku. Fasoracetam has been shown to have potential in treating various cognitive disorders, including attention deficit hyperactivity disorder (ADHD) and Alzheimer's disease.
Mécanisme D'action
(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid works by increasing the release of acetylcholine in the brain, which is essential for learning and memory. It also increases the density of the mGluR5 receptor in the brain, which regulates synaptic plasticity. This compound has also been shown to modulate the activity of the GABA-B receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It increases the release of acetylcholine in the brain, which is essential for learning and memory. It also increases the density of the mGluR5 receptor in the brain, which regulates synaptic plasticity. This compound has been shown to modulate the activity of the GABA-B receptor, which is involved in the regulation of anxiety and stress. This compound has also been shown to increase the density of the dopamine transporter, which is essential for the regulation of dopamine levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid has several advantages for lab experiments. It has been shown to improve cognitive function and increase the release of acetylcholine in the brain. This compound has also been shown to increase the density of the mGluR5 receptor in the brain, which regulates synaptic plasticity. However, there are limitations to the use of this compound in lab experiments. It is a relatively new drug, and there is limited research on its long-term effects. This compound also has a short half-life, which means that it needs to be administered frequently to maintain its effects.
Orientations Futures
There are several future directions for the research on (4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid. One area of research is the potential use of this compound in treating ADHD and Alzheimer's disease. Another area of research is the long-term effects of this compound and its safety profile. Further research is also needed to understand the mechanism of action of this compound and how it affects neurotransmitter levels in the brain. Additionally, more research is needed to explore the potential use of this compound in treating other cognitive disorders.
Méthodes De Synthèse
The synthesis of (4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid involves the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluoroanilinesulfonic acid. This is then reacted with 2-methylphenol in the presence of sodium hydroxide to form 4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenol. The final step involves the reaction of this compound with chloroacetic acid to form this compound.
Applications De Recherche Scientifique
(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetic acid has been shown to have potential in treating various cognitive disorders, including ADHD and Alzheimer's disease. In a study conducted on rats, this compound was found to improve cognitive function by increasing the release of acetylcholine in the brain. This neurotransmitter is essential for learning and memory. This compound has also been shown to increase the density of the metabotropic glutamate receptor subtype 5 (mGluR5) in the brain. This receptor plays a crucial role in regulating synaptic plasticity, which is essential for learning and memory.
Propriétés
IUPAC Name |
2-[4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c1-10-8-13(6-7-14(10)22-9-15(18)19)23(20,21)17-12-4-2-11(16)3-5-12/h2-8,17H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHBSLUGJKHNFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.